Narrow-Spectrum Antimicrobial Selectivity: CPRF-Ec vs. Broad-Spectrum Amphibian AMPs (Magainin-2, Brevinin-2Ej)
CPRF-Ec demonstrates potent yet highly selective antibacterial activity against Escherichia coli (MIC = 4 µM), with complete absence of activity against the Gram-positive bacterium Staphylococcus aureus and the fungal pathogen Candida albicans at concentrations up to 100 µM [1][2]. This narrow-spectrum profile contrasts sharply with the prototypical broad-spectrum amphibian AMP magainin-2, which inhibits E. coli at MIC ≈ 4 µM but also displays activity against S. aureus (MIC ≈ 20–30 µM), Pseudomonas aeruginosa (MIC ≈ 28–40 µM), and C. albicans (MIC ≈ 10 µM) [3]. Even within the same source species (R. esculenta), the co-occurring brevinin-2Ej peptide achieves a lower MIC against E. coli (2 µM vs. 4 µM for CPRF-Ec) but belongs to a different structural family with distinct membrane-perturbation mechanisms [4]. The selectivity of CPRF-Ec for a single Gram-negative target species—while sparing Gram-positive bacteria and fungi—represents a quantitatively defined niche property that is directly relevant for experimental designs requiring targeted antimicrobial intervention without broad microbiome disruption.
| Evidence Dimension | Antimicrobial activity spectrum (MIC against E. coli, S. aureus, C. albicans) |
|---|---|
| Target Compound Data | CPRF-Ec: MIC = 4 µM (E. coli); inactive against S. aureus; inactive against C. albicans at ≤100 µM |
| Comparator Or Baseline | Magainin-2: MIC ≈ 4 µM (E. coli); MIC ≈ 20–30 µM (S. aureus); MIC ≈ 10 µM (C. albicans). Brevinin-2Ej: MIC = 2 µM (E. coli); inactive against S. aureus (NCTC 8325) |
| Quantified Difference | CPRF-Ec shows ≥25-fold selectivity window against E. coli vs. C. albicans (no activity at 100 µM vs. magainin-2 MIC ≈ 10 µM). Magainin-2 is broadly active across Gram-positive, Gram-negative, and fungal targets |
| Conditions | E. coli and S. aureus growth inhibition assays; C. albicans susceptibility testing. CPRF data from Ali et al. 2003 (Peptides); magainin-2 MICs from Ramamoorthy et al. 2006 (Biophys J, Table 2, values in µg/mL converted to µM using MW 2466.9) |
Why This Matters
For researchers procuring AMPs for Gram-negative selective targeting studies—such as microbiome-sparing anti-E. coli interventions or synthetic biology chassis protection—CPRF-Ec offers a uniquely narrow spectrum that avoids the collateral antimicrobial activity inherent to magainin-2 and brevinin-class peptides, enabling cleaner experimental interpretation.
- [1] Ali MF, Knoop FC, Vaudry H, Conlon JM. Characterization of novel antimicrobial peptides from the skins of frogs of the Rana esculenta complex. Peptides. 2003 Jul;24(7):955-961. doi: 10.1016/S0196-9781(03)00193-1. PMID: 14499272. View Source
- [2] DRAMP database. Entry DRAMP01939: CPRF-Ec. MIC=4 µM against E. coli; no activity against C. albicans at up to 100 µM. Data Repository of Antimicrobial Peptides. View Source
- [3] Ramamoorthy A, Thennarasu S, Lee DK, Tan A, Maloy L. Solid-state NMR investigation of the membrane-disrupting mechanism of antimicrobial peptides MSI-78 and MSI-594 derived from magainin 2 and melittin. Biophys J. 2006 Jul 1;91(1):206-16. Table 2. PMC1479060. View Source
- [4] CAMP database. Entry CAMPSQ10956: Brevinin-2Ej. MIC=2 µM against E. coli ATCC 25922; inactive against S. aureus NCTC 8325. Same source study PubMed ID 14499272. View Source
